
2-(7,8-Dihydroquinolin-5-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(7,8-Dihydroquinolin-5-yl)ethanol is a chemical compound with the molecular formula C11H13NO It belongs to the class of quinoline derivatives, which are known for their diverse biological and pharmacological activities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7,8-Dihydroquinolin-5-yl)ethanol typically involves the reaction of quinoline derivatives with appropriate reagents. One common method is the reduction of 2-(7,8-Dihydroquinolin-5-yl)acetaldehyde using sodium borohydride in methanol. The reaction is carried out under mild conditions, and the product is purified through recrystallization .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reduction methods. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as chromatography .
Chemical Reactions Analysis
Types of Reactions
2-(7,8-Dihydroquinolin-5-yl)ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form 2-(7,8-Dihydroquinolin-5-yl)acetaldehyde using oxidizing agents like potassium permanganate.
Reduction: Reduction reactions can further convert the compound into different derivatives, such as 2-(7,8-Dihydroquinolin-5-yl)methanol.
Substitution: The ethanol group can be substituted with other functional groups using reagents like thionyl chloride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Thionyl chloride in the presence of a base.
Major Products Formed
Oxidation: 2-(7,8-Dihydroquinolin-5-yl)acetaldehyde.
Reduction: 2-(7,8-Dihydroquinolin-5-yl)methanol.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
2-(7,8-Dihydroquinolin-5-yl)ethanol has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in targeting specific enzymes and receptors.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(7,8-Dihydroquinolin-5-yl)ethanol involves its interaction with specific molecular targets. It is known to bind to certain enzymes and receptors, modulating their activity. The compound’s effects are mediated through pathways involving oxidative stress and cellular signaling .
Comparison with Similar Compounds
Similar Compounds
2-(7,8-Dihydroquinolin-5-yl)methanol: Similar structure but with a methanol group instead of ethanol.
2-(7,8-Dihydroquinolin-5-yl)acetaldehyde: An oxidized form of the compound.
4-Hydroxy-2-quinolones: A related class of compounds with different functional groups.
Uniqueness
2-(7,8-Dihydroquinolin-5-yl)ethanol is unique due to its specific combination of a quinoline ring and an ethanol group. This structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry .
Properties
Molecular Formula |
C11H13NO |
|---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
2-(7,8-dihydroquinolin-5-yl)ethanol |
InChI |
InChI=1S/C11H13NO/c13-8-6-9-3-1-5-11-10(9)4-2-7-12-11/h2-4,7,13H,1,5-6,8H2 |
InChI Key |
CMSASCQTYLICSP-UHFFFAOYSA-N |
Canonical SMILES |
C1CC2=C(C=CC=N2)C(=C1)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


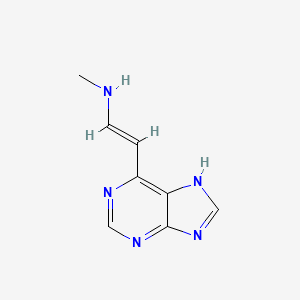
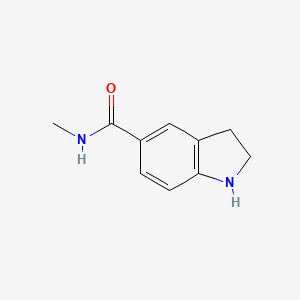

![6-Methoxypyrido[3,2-b]pyrazin-3(4H)-one](/img/structure/B11914169.png)
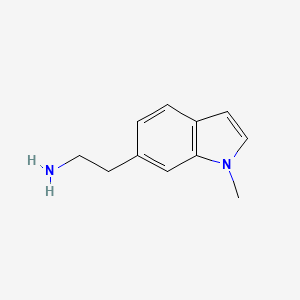
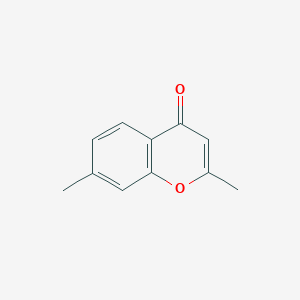

![4-Chloro-3H-imidazo[4,5-C]pyridin-6-amine](/img/structure/B11914206.png)
![2-Chloro-7-methylimidazo[1,2-A]pyridine](/img/structure/B11914209.png)



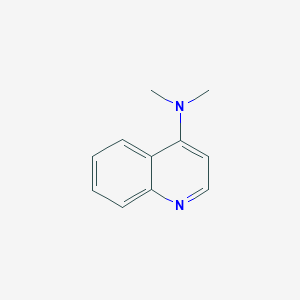
![4-Chloro-6,7-dihydro-5h-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B11914225.png)
